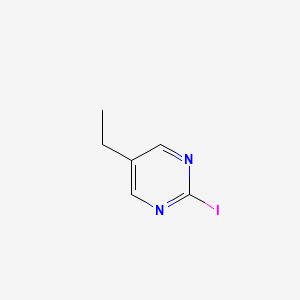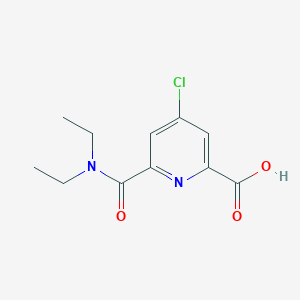
4-Chloro-6-(diethylcarbamoyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(diethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C11H13ClN2O3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(diethylcarbamoyl)picolinic acid typically involves the activation of picolinic acid to form the corresponding acid chloride. This can be achieved using reagents such as thionyl chloride. The acid chloride is then reacted with diethylamine to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(diethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(diethylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound can be used in the development of herbicides and other agrochemicals .
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(diethylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: The parent compound, which is a pyridine carboxylic acid.
Nicotinic Acid: Another pyridine carboxylic acid with different functional groups.
Isonicotinic Acid: A structural isomer of picolinic acid.
Uniqueness: 4-Chloro-6-(diethylcarbamoyl)picolinic acid is unique due to the presence of the chloro and diethylcarbamoyl groups, which confer specific chemical properties and potential biological activities not found in its analogs .
Eigenschaften
CAS-Nummer |
293294-73-2 |
|---|---|
Molekularformel |
C11H13ClN2O3 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
4-chloro-6-(diethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-14(4-2)10(15)8-5-7(12)6-9(13-8)11(16)17/h5-6H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MJDHCRQYOVDWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=NC(=CC(=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
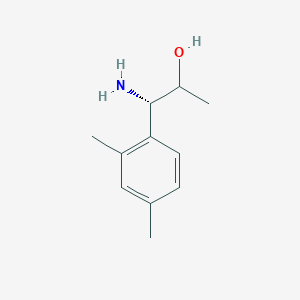


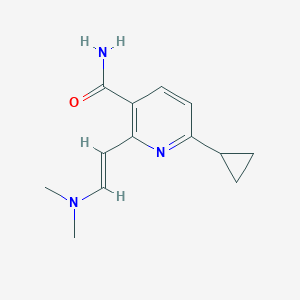
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)
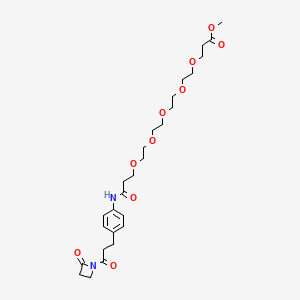
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
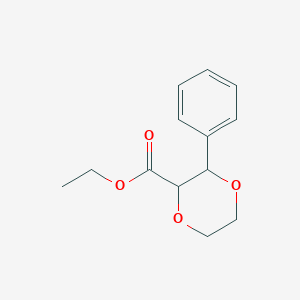
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
